REACTION_CXSMILES
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[F:1][C:2]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:3]=1[O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][CH2:11]2)=[CH:7][C:6]=1[NH2:14].[CH3:20][S:21](Cl)(=[O:23])=[O:22]>N1C=CC=CC=1>[F:1][C:2]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:3]=1[O:4][C:5]1[CH:13]=[C:12]2[C:8]([CH2:9][CH2:10][CH2:11]2)=[CH:7][C:6]=1[NH:14][S:21]([CH3:20])(=[O:23])=[O:22]
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Name
|
|
Quantity
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13.1 g
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Type
|
reactant
|
Smiles
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FC1=C(OC2=C(C=C3CCCC3=C2)N)C=CC(=C1)F
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Name
|
|
Quantity
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4 mL
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Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
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Name
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|
Quantity
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60 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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At 0° C.
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Type
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CONCENTRATION
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Details
|
16 hours at 20° C., the mixture was concentrated
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Duration
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16 h
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Type
|
WASH
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Details
|
the solution was washed with 1N hydrochloric acid
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
Recrystallization of the residue from ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=C(C=C3CCCC3=C2)NS(=O)(=O)C)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |